Hydroxyethylcysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties:

HEC has been studied for its potential antioxidant properties. It can donate a hydrogen atom from its thiol group, which can help neutralize free radicals and prevent oxidative damage to cells. This potential has been explored in various in vitro studies, including:

- Cell culture studies: HEC has been shown to protect cells from oxidative stress induced by hydrogen peroxide or other oxidizing agents [].

Reducing Agent:

Due to the presence of the thiol group, HEC can act as a reducing agent. Reducing agents can donate electrons to other molecules, which can be useful in various research applications, such as:

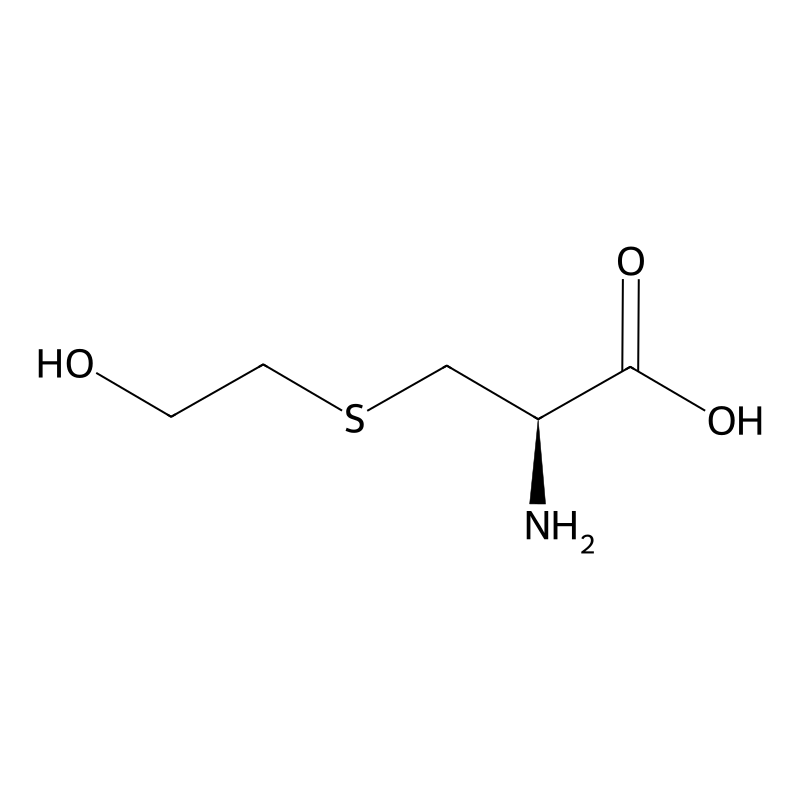

Hydroxyethylcysteine is a sulfur-containing amino acid derivative of cysteine, characterized by the presence of a hydroxyethyl group. Its molecular formula is , and it has a molecular weight of approximately 165.21 g/mol. This compound plays a significant role in various biochemical processes and is noted for its potential therapeutic applications, particularly in the context of detoxification and antioxidant activity.

The mechanism of action of HEC is not fully understood. Studies suggest it might function as a cAMP phosphodiesterase, an enzyme that breaks down cAMP, a molecule involved in various cellular processes []. This potential role requires further investigation.

Additionally, research indicates HEC might inhibit the growth and spread of cancer cells, but the specific mechanism behind this effect remains unclear [].

Hydroxyethylcysteine exhibits notable biological activities, including:

- Antioxidant Properties: It can scavenge free radicals and reduce oxidative stress, potentially protecting cells from damage.

- Detoxification: Hydroxyethylcysteine may facilitate the conjugation of toxic substances, aiding in their excretion from the body.

- Neuroprotective Effects: Some studies suggest that it may have protective effects against neurotoxicity induced by various environmental toxins .

Hydroxyethylcysteine can be synthesized through several methods:

- Hydroxyethylation of Cysteine: This involves treating cysteine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group.

- Chemical Modification: Various chemical reagents can be used to modify cysteine derivatives to yield hydroxyethylcysteine.

- Biological Synthesis: Certain microorganisms may naturally produce hydroxyethylcysteine as part of their metabolic pathways .

Hydroxyethylcysteine has several applications across different fields:

- Pharmaceuticals: Used as a potential therapeutic agent for conditions related to oxidative stress and detoxification.

- Nutraceuticals: Incorporated into dietary supplements aimed at enhancing antioxidant defenses.

- Research: Utilized in studies exploring sulfur-containing amino acids and their roles in cellular processes.

Research indicates that hydroxyethylcysteine interacts with various biological systems:

- Drug Interactions: It may enhance the efficacy of certain medications by modulating oxidative stress levels.

- Metabolic Pathways: Hydroxyethylcysteine can influence metabolic pathways involving glutathione, thereby affecting detoxification processes .

- Neurotoxicology: Studies suggest it may mitigate neurotoxic effects from compounds like styrene, indicating its potential protective role in neurobiology .

Several compounds share structural or functional similarities with hydroxyethylcysteine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cysteine | Precursor to many biologically important molecules; contains a thiol group. | |

| N-Acetylcysteine | Acetylated form of cysteine; known for its mucolytic properties. | |

| N-Acetyl-S-(2-hydroxyethyl)cysteine | A metabolite of vinyl chloride; involved in detoxification processes. |

Uniqueness of Hydroxyethylcysteine

Hydroxyethylcysteine is unique due to its specific hydroxyethyl modification, which enhances its solubility and reactivity compared to other cysteine derivatives. Its distinct biochemical properties make it particularly valuable in therapeutic contexts where detoxification and antioxidant support are crucial.